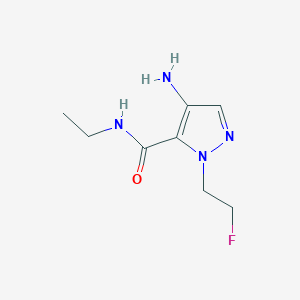

4-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide

Description

4-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide is a pyrazole-derived compound characterized by a 1-(2-fluoroethyl) substitution at the pyrazole ring’s 1-position and an N-ethyl carboxamide group at the 5-position. Its molecular formula is C₈H₁₃FN₄O, with a monoisotopic mass of 200.107 g/mol .

Properties

IUPAC Name |

4-amino-N-ethyl-2-(2-fluoroethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13FN4O/c1-2-11-8(14)7-6(10)5-12-13(7)4-3-9/h5H,2-4,10H2,1H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACGHEQGIJXLRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=NN1CCF)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-fluoroethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluoroethyl group enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Pyrazole Core

4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-5-carboxamide

- Structure : Differs by an N,N-dimethyl carboxamide (vs. N-ethyl).

- Molecular Formula : C₈H₁₃FN₄O.

- Impact : The dimethyl group reduces steric hindrance compared to ethyl but may decrease solubility due to reduced polarity.

- Key Data: Monoisotopic mass = 200.107 g/mol .

4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide

- Structure : Features an N-propyl chain with a 3-methylpyrazole substituent.

- Molecular Formula : C₁₃H₂₁N₇O.

- Impact : The bulky propyl-pyrazole group increases molecular weight (299.35 g/mol) and may hinder membrane permeability .

4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide

Functional Group Modifications

5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide

- Structure : Replaces the fluoroethyl group with a 4-fluorophenyl ring.

- Impact: The aromatic ring enhances π-π stacking with receptors, common in cannabinoid analogs (e.g., AB-CHMFUPPYCA in ). However, metabolic stability may decrease due to cytochrome P450 interactions .

1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide

- Structure : Introduces a pyrazinyl group at the 3-position.

- Molecular Formula : C₁₀H₁₀FN₅O.

- Impact: The pyrazine moiety (molecular weight = 235.22 g/mol) could enhance binding to adenosine receptors or kinases .

Tabulated Comparison of Key Compounds

Biological Activity

4-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide, also known by its CAS number 2101196-67-0, is a synthetic compound belonging to the pyrazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C8H13FN4O

- Molecular Weight : 200.21 g/mol

- CAS Number : 2101196-67-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. The compound may exert its effects through inhibition or activation of these targets, leading to significant changes in cellular processes.

Anticancer Activity

Recent studies have highlighted the anticancer properties of aminopyrazole derivatives, including the target compound. Specifically, it has shown promising results against various cancer cell lines:

| Cell Line | Inhibition Percentage | Reference |

|---|---|---|

| HepG2 (Liver Cancer) | 54.25% | |

| HeLa (Cervical Cancer) | 38.44% | |

| GM-6114 (Fibroblasts) | 19.94% |

The compound demonstrated selective toxicity, showing significant inhibition against cancer cells while sparing normal fibroblast cells.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound exhibits anti-inflammatory properties. It has been noted that modifications in the pyrazole structure can enhance anti-inflammatory activity, suggesting a structure-activity relationship (SAR) that may guide future drug development efforts.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using several assays, confirming its potential to scavenge free radicals and mitigate oxidative stress:

These findings suggest that the compound could be beneficial in treating conditions associated with oxidative stress.

Case Studies and Research Findings

A comprehensive review of aminopyrazole derivatives indicated that structural modifications significantly influence biological activity. For instance, substituting different alkyl or aryl groups at specific positions on the pyrazole ring altered both anticancer and anti-inflammatory efficacy. Notably, compounds with a phenyl fragment at position 5 exhibited enhanced analgesic activity while maintaining low toxicity levels in normal cells .

In vitro evaluations have shown that derivatives like 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride possessed pronounced antioxidant properties across various assays . These studies underscore the importance of further exploration into the SAR of pyrazole derivatives to optimize their pharmacological profiles.

Q & A

Q. What are the established synthetic routes for 4-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide, and what are their key intermediates?

The synthesis typically involves multi-step processes starting from pyrazole precursors. For example, cyclocondensation reactions using hydrazides and substituted acrylates (e.g., ethyl cyanoacrylate derivatives) are common. A critical intermediate is the 5-amino-pyrazole-4-carboxylate scaffold, which undergoes alkylation (e.g., with 2-fluoroethyl groups) and amidation (e.g., N-ethyl substitution) . Key steps include:

- Step 1 : Formation of the pyrazole core via cyclocondensation.

- Step 2 : Fluorination at the 1-position using 2-fluoroethyl halides.

- Step 3 : Amidation at the 5-position with ethylamine derivatives.

Q. How is the compound characterized spectroscopically, and what analytical techniques are prioritized?

Characterization relies on:

- NMR (¹H/¹³C) : To confirm substitution patterns (e.g., fluorine coupling in ¹H NMR for the 2-fluoroethyl group).

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For resolving crystal packing and hydrogen-bonding interactions, especially in polymorph studies .

- IR Spectroscopy : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

Advanced Research Questions

Q. What strategies address the low aqueous solubility of this compound in pharmacological studies?

Solubility challenges arise from hydrophobic substituents (e.g., ethyl and fluoroethyl groups). Mitigation approaches include:

- Co-solvent systems : Use of DMSO-water mixtures (≤10% DMSO) to enhance dissolution without denaturing proteins .

- Salt Formation : Protonation of the amino group or deprotonation of the amide to form ionic species.

- Nanoparticle Encapsulation : Lipid-based carriers to improve bioavailability in in vivo models (noted in pyrazole analogs) .

Q. How do researchers resolve contradictions in reported biological activities of fluorinated pyrazole carboxamides?

Discrepancies in enzyme inhibition data (e.g., IC₅₀ variations) are addressed by:

- Standardized Assay Conditions : Controlling pH, temperature, and co-solvent concentrations to minimize variability .

- Structural-Activity Relationship (SAR) Studies : Systematic substitution of the fluoroethyl or ethyl groups to isolate steric/electronic effects .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate experimental results .

Q. What methodologies optimize the regioselectivity of fluorinated substituents during pyrazole synthesis?

Fluorine placement impacts bioactivity and stability. Strategies include:

- Directed Metalation : Using lithium bases to direct fluorination at specific positions.

- Protecting Group Chemistry : Temporary protection of the amino group to prevent unwanted side reactions during alkylation .

- Microwave-Assisted Synthesis : Accelerating reaction kinetics to favor thermodynamically stable products .

Methodological Challenges and Solutions

Q. What experimental designs are critical for studying metabolic stability of this compound in hepatocyte models?

Key considerations include:

Q. How is crystallographic data leveraged to predict polymorphic forms of the compound?

X-ray diffraction data reveal packing motifs (e.g., hydrogen-bonded dimers via amide groups). Computational tools (e.g., Mercury CSD) simulate lattice energies to predict stable polymorphs under varying conditions (e.g., humidity, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.